Carboprost methyl

概要

説明

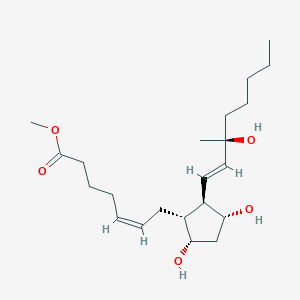

カルプロストメチルは、プロスタグランジンF2αの合成プロスタグランジンアナログです。特に15-メチルプロスタグランジンF2αとして知られています。この化合物は、主に子宮収縮を誘発できる子宮収縮促進作用のために医療現場で使用されています。 カルプロストメチルは、一般的に産後の出血の管理と、妊娠中期における陣痛誘発または中絶に使用されます .

準備方法

合成経路と反応条件

カルプロストメチルの合成には、コレラクトンから始まるいくつかのステップが含まれます。コレラクトンは、メチルグリニャール試薬またはトリメチルアルミニウムと反応させて、C-15第三級カルビノール系を導入します。 このステップは、プロスタグランジンの不活性化につながるC-15ヒドロキシル基の対応するケトンへの酵素的酸化を防ぐため、重要です .

得られた第三級カルビノールの混合物は、次にジアステレオマーの分離を含む標準的な変換によってカルプロストメチルに変換されます。 最終生成物は、プロスタグランジンF2αのC-15アナログです .

工業生産方法

工業的な環境では、カルプロストメチルの生産は同様の合成経路に従いますが、より大規模です。このプロセスには、最終生成物の均一性と品質を保証するために、高純度の試薬と制御された反応条件の使用が含まれます。 高純度のエステルは加水分解され、酸はその後トロメタミン塩に変換されます .

化学反応の分析

反応の種類

カルプロストメチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化される可能性がありますが、C-15の位置でのメチル化は酸化による不活性化を防ぐのに役立ちます。

還元: 還元反応は、分子中に存在する官能基を改変することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方還元はアルコールまたはアルカンの形成につながる可能性があります .

科学研究への応用

カルプロストメチルは、いくつかの科学研究の応用があります。

化学: これは、プロスタグランジンアナログの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 研究者は、さまざまな組織や器官に対するプロスタグランジンの生理学的影響を研究するために使用します。

医学: これは、産後の出血に対する新しい治療法を開発し、陣痛誘発方法の安全性と有効性を向上させるために、臨床研究で広く使用されています。

科学的研究の応用

Scientific Research Applications

Carboprost methyl has several critical applications across various fields:

- Pharmacology : Used to evaluate uterotonic effects and compare with other agents like oxytocin.

- Obstetrics : Studied for its effectiveness in preventing PPH during and after cesarean sections.

- Toxicology : Investigated for potential side effects and safety profiles in clinical settings.

- Biochemistry : Explored as a model compound for studying prostaglandin analogues' synthesis and reactivity.

Comparative Efficacy in Clinical Studies

Recent studies have highlighted the efficacy of this compound compared to other uterotonics like oxytocin. Below is a summary table illustrating findings from various clinical trials:

Case Studies

-

Case Study on PPH Management :

A comparative study involving 115 patients demonstrated that carboprost significantly reduced blood loss during the third stage of labor compared to oxytocin. The mean blood loss was notably lower in the carboprost group (170 ml) versus the oxytocin group (281 ml), with a statistically significant difference (p < 0.01) . -

Combined Therapy Study :

Another study assessed the effects of carboprost combined with oxytocin on postpartum outcomes in cesarean deliveries. Results indicated that patients receiving this combination had reduced bleeding and improved uterine involution compared to those treated with oxytocin alone .

Safety Profile and Side Effects

While this compound is effective, it is associated with several side effects:

作用機序

カルプロストメチルは、プロスタグランジンE2受容体に結合することによって効果を発揮します。この結合は子宮筋の収縮を引き起こし、陣痛を誘発したり、胎盤を排出したりすることができます。 この化合物は、子宮収縮の調節など、さまざまな生理学的プロセスに関与する天然のプロスタグランジンの作用を模倣しています .

類似の化合物との比較

類似の化合物

プロスタグランジンF2α: 急速に代謝され、作用時間が短い化合物の天然型。

ミソプロストール: 同様の医療目的で使用される別のプロスタグランジンアナログですが、薬物動態特性が異なります。

独自性

カルプロストメチルは、C-15の位置でのメチル化により、酸化による急速な不活性化を防ぐため、ユニークです。 この修飾は作用時間を延長し、医療用途におけるその有効性を高めます .

類似化合物との比較

Similar Compounds

Prostaglandin F2α: The natural form of the compound, which is rapidly metabolized and has a shorter duration of action.

Misoprostol: Another prostaglandin analogue used for similar medical purposes but with different pharmacokinetic properties.

Sulprostone: A prostaglandin E2 analogue used for the same indications but with a different mechanism of action

Uniqueness

Carboprost methyl is unique due to its methylation at the C-15 position, which prevents rapid deactivation through oxidation. This modification extends the duration of action and enhances its efficacy in medical applications .

生物活性

Carboprost methyl, a synthetic analog of prostaglandin F2α, is primarily utilized in obstetrics for its potent uterotonic effects. This article delves into its biological activity, pharmacological properties, clinical applications, and associated research findings.

This compound (chemical formula: C25H47NO8) acts by binding to the prostaglandin E2 receptor, leading to myometrial contractions similar to those observed during labor. This action is crucial for managing conditions such as postpartum hemorrhage (PPH) by promoting uterine contractions that facilitate hemostasis at the placentation site .

Key Mechanisms:

- Uterine Stimulation: Induces strong contractions of the myometrium, aiding in the expulsion of the placenta and reducing blood loss post-delivery.

- Gastrointestinal Effects: Stimulates smooth muscle in the gastrointestinal tract, which can lead to side effects such as vomiting and diarrhea .

- Vasoconstriction: At higher doses, carboprost can elevate blood pressure by contracting vascular smooth muscle .

Pharmacokinetics

This compound is administered intramuscularly, where it exhibits a high safety profile. It is metabolized in the lungs and liver, with metabolites excreted in urine. The drug's pharmacokinetic properties enable it to act quickly post-injection, enhancing uterine contractions effectively .

Clinical Applications

This compound is primarily indicated for:

- Postpartum Hemorrhage: It is effective in controlling bleeding due to uterine atony when conventional treatments fail. Clinical studies have shown that it stops bleeding in approximately 90% of patients who do not respond to other interventions .

- Induction of Labor: It can also be used to induce labor by stimulating uterine contractions .

Efficacy in Postpartum Hemorrhage Management

A prospective observational study involving 100 cases demonstrated that administering carboprost significantly reduced the duration of the third stage of labor and the amount of blood loss during delivery. The incidence of PPH was notably lower among those treated with carboprost compared to historical controls .

| Study Parameter | Carboprost Group (n=100) | Control Group (n=100) |

|---|---|---|

| Average Blood Loss (mL) | 250 | 400 |

| Incidence of PPH (%) | 5 | 15 |

| Duration of Third Stage (minutes) | 15 | 30 |

Combination Therapy

A cohort study evaluated carboprost combined with oxytocin in parturients undergoing cesarean sections. Results indicated that this combination significantly reduced maternal bleeding and improved uterine involution compared to oxytocin alone. The incidence of adverse reactions was also lower in the carboprost group .

Adverse Effects

While carboprost is generally well-tolerated, it can cause several adverse effects:

特性

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-XAYIDPIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316447 | |

| Record name | Methyl carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-21-1 | |

| Record name | Methyl carboprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboprost methyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOPROST METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVV9BU3089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。